4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyridine ring and a 3-methoxyphenyl substituent. The 3-methoxy group on the phenyl ring introduces electron-donating effects, influencing electronic distribution and intermolecular interactions.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-18-12-4-2-3-11(9-12)14-16-13(17-19-14)10-5-7-15-8-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARQYXHURFLLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326094 | |
| Record name | 5-(3-methoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331989-56-1 | |
| Record name | 5-(3-methoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This is followed by a coupling reaction with a pyridine derivative under conditions such as Suzuki
Biological Activity
4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole ring, combined with the pyridine structure, contributes to its pharmacological potential. This article aims to provide an overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H12N4O2
- Molecular Weight : 272.27 g/mol
This compound features a methoxyphenyl group attached to an oxadiazole ring, which is further linked to a pyridine moiety. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are involved in cancer progression and other diseases .
- Receptor Modulation : It can modulate the activity of receptors involved in neurotransmission and inflammation, potentially offering therapeutic benefits in neurodegenerative diseases and inflammatory conditions .
Biological Activities
The compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies indicate that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values indicating moderate to high activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .
- A structure–activity relationship (SAR) analysis revealed that modifications in the oxadiazole ring enhance antiproliferative effects .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
Several studies have highlighted the biological efficacy of this compound and its derivatives:
Scientific Research Applications
Anticancer Activity
The compound exhibits significant anticancer properties attributed to its structural components. The 1,2,4-oxadiazole moiety is known for its ability to interact with cellular targets involved in cancer progression.
- Cytotoxicity : Studies have shown that derivatives of oxadiazole can exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values ranging from 1.143 µM to 9.27 µM against ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) cell lines.
- Mechanism of Action : The anticancer effects are often linked to the inhibition of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). The presence of methoxy groups enhances the bioavailability and lipophilicity of these compounds, facilitating better interactions with cellular targets.
Case Study: Anticancer Efficacy
A focused study on oxadiazole derivatives highlighted their efficacy against human tumor cell lines, revealing a potent compound with an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating strong potential for therapeutic development.
Antimicrobial Activity
The antimicrobial properties of 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine have been evaluated against various pathogens.
- Activity Against Mycobacterium tuberculosis : Certain derivatives have shown effectiveness against both wild-type and monoresistant strains of Mycobacterium tuberculosis, suggesting their potential as alternative treatments for tuberculosis.
- Broad-Spectrum Effects : Compounds with similar structures have demonstrated activity against a range of bacterial strains, indicating that modifications in the oxadiazole structure can enhance antimicrobial potency.
Case Study: Antimicrobial Screening
An investigation into the antimicrobial activity of various oxadiazole derivatives reported promising results against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) significantly lower than those observed for conventional antibiotics.
Anti-inflammatory and Analgesic Properties
Emerging evidence suggests that this compound also possesses anti-inflammatory and analgesic properties.
- Inhibition of COX Enzymes : Some derivatives have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in inflammation pathways. This inhibition can lead to reduced pain and inflammation in various models.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related 1,2,4-oxadiazole derivatives to highlight differences in substituents, physicochemical properties, and biological activities.
Structural Comparison
Physicochemical Properties
- Solubility : Pyridine-containing analogs (e.g., This compound ) generally exhibit better aqueous solubility than purely aromatic derivatives due to the pyridine’s basic nitrogen .
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance resonance stabilization of the oxadiazole ring, while electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability.
Biochemical Activity
- Enzyme Inhibition : Pyridine linkers (as in ) are utilized in histone deacetylase (HDAC) inhibitors, where substituent polarity tunes selectivity for HDAC4/5 isoforms.
- Antiviral Potential: Derivatives with pyrrolidinyl side chains (e.g., ) demonstrate antiviral activity, likely due to improved membrane penetration.
Q & A
Q. What are the common synthetic routes for constructing the 1,2,4-oxadiazole-pyridine core in this compound?
The 1,2,4-oxadiazole-pyridine scaffold is typically synthesized via cyclization reactions. A green chemistry approach involves oxidative ring closure of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol at room temperature, achieving 73% yield . Key steps include:
- Preparation of a hydrazine intermediate.
- Oxidative cyclization with NaOCl under mild conditions.
- Isolation via extraction and purification through alumina chromatography. Alternative methods may involve transition metal catalysis or thermal cyclization, though these are less environmentally friendly.
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Provides unambiguous confirmation of the heterocyclic framework and substituent orientation. For example, Acta Crystallographica reports bond lengths and angles for analogous oxadiazole-pyridine structures .
- InChI/SMILES Codes: Used for digital representation and database alignment (e.g., InChI=1S/C14H12N4O.ClH ).
Advanced Questions
Q. How do structural modifications at the 3-methoxyphenyl or pyridine moieties influence biological activity?
Substituent effects are critical for activity optimization:
- 3-Methoxyphenyl Group: Enhances lipophilicity and π-π stacking, potentially improving receptor binding.
- Pyridine Ring: Modifications (e.g., halogenation) alter electronic properties, affecting interactions with biological targets. Studies on analogous triazolothiadiazoles show that electron-withdrawing groups (e.g., Cl) increase antibacterial potency, while methoxy groups enhance solubility . A comparative table illustrates these trends:
| Substituent | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| 4-Chlorophenyl | Antibacterial | Disrupts bacterial membrane | |
| 4-Methoxyphenyl | Antiproliferative | Inhibits kinase signaling |
Q. What experimental strategies can resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?
Discrepancies often arise from assay variability or structural nuances. Recommended approaches include:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.
- SAR Studies: Systematically vary substituents (e.g., methoxy vs. chloro) to isolate activity drivers.
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR .
- Meta-Analysis: Compare datasets across peer-reviewed studies to identify consensus trends.
Methodological Notes
- Synthesis Optimization: highlights ethanol as a solvent and RT conditions for eco-friendly synthesis. Scaling reactions may require adjusted stoichiometry.
- Characterization Pitfalls: Crystallographic data (e.g., ) should be cross-validated with NMR to rule out polymorphism.
- Biological Testing: Use >95% purity (HPLC-verified) to minimize off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
